(Z)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile
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Overview
Description
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile is a chemical compound with the molecular formula C9H16BNO2 and a molecular weight of 193.05 g/mol . This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile typically involves the reaction of 2-methyl-3-bromoprop-2-enenitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the process. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves standard techniques such as column chromatography and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and hydroboration. These interactions are crucial for its role in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- Vinylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile stands out due to its unique combination of a nitrile group and a dioxaborolane ring. This structure imparts distinct reactivity and makes it a versatile intermediate in various chemical transformations .
Properties
Molecular Formula |
C10H16BNO2 |
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Molecular Weight |
193.05 g/mol |
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H16BNO2/c1-8(7-12)6-11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
InChI Key |
QKYORUHNJZYSKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C#N |
Origin of Product |
United States |
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